molecular formula C₃₈H₆₇D₅N₂O₁₂ B1162030 Azithromycin d5

Azithromycin d5

Cat. No.: B1162030
M. Wt: 754.02
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azithromycin is a semi-synthetic 15-membered macrolide antibiotic derived from erythromycin. Its chemical structure features a nitrogen atom inserted into the lactone ring at position 9a, forming an azalide ring, which enhances acid stability, bioavailability, and tissue penetration compared to erythromycin . It is widely used for respiratory, skin, and sexually transmitted infections due to its broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria (e.g., Haemophilus influenzae), and intracellular pathogens . Azithromycin exhibits a prolonged half-life (~68 hours), allowing once-daily dosing and high concentrations in tissues such as lungs and macrophages .

Properties

Molecular Formula

C₃₈H₆₇D₅N₂O₁₂

Molecular Weight

754.02

Synonyms

CP-62993-d5;  XZ-450-d5;  Azitrocin-d5;  Ribotrex-d5;  Sumamed-d5;  Trozocina-d5;  Zithromaz-d5;  Zitromax-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Biofilm Disruption: Azithromycin reduces P. aeruginosa biofilm formation by inhibiting extracellular matrix production (SEM images confirm absence of biofilm in treated samples) .
  • Synergistic Combinations : Azithromycin combined with rifampicin reduces E. coli ST131 viability by 90% in checkerboard assays .
  • Anti-Inflammatory Effects : In chronic pulmonary infection models, azithromycin lowers quorum-sensing molecules (e.g., 3-oxo-C12-HSL) in rat lungs, correlating with reduced inflammation .

Table 3: In Vivo Efficacy in Rat Models

Model Outcome (Azithromycin) Control (Placebo)
P. aeruginosa Biofilm 80% reduction in CFU/g tissue No significant reduction
Lung Inflammation 65% lower IL-6 levels High IL-6

Data from preclinical trials .

Clinical and Resistance Considerations

  • Cross-Resistance : Azithromycin shares resistance mechanisms (e.g., erm gene-mediated methylation) with erythromycin, limiting its use in macrolide-resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.